molecular formula C12H14O2 B012214 Cyclobutyl 4-methoxyphenyl ketone CAS No. 100121-80-0

Cyclobutyl 4-methoxyphenyl ketone

Cat. No. B012214
M. Wt: 190.24 g/mol
InChI Key: ZFYOOJLCJQTVHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutyl 4-methoxyphenyl ketone involves intermolecular [4 + 2] cycloaddition reactions, a common strategy for constructing cyclobutane rings. For example, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate, demonstrates the type of reactions utilized to synthesize related structures (Matsuo et al., 2008).

Molecular Structure Analysis

The molecular structure and conformation of cyclobutylmethyl ketone, a related compound, have been extensively analyzed to understand the stability and conformational preferences of such molecules. These studies, conducted using molecular mechanics, highlight the preference for certain conformations over others, which is critical for understanding the reactivity and properties of cyclobutyl 4-methoxyphenyl ketone (Lee & Jung, 1989).

Chemical Reactions and Properties

Cyclobutyl 4-methoxyphenyl ketone participates in various chemical reactions that highlight its reactivity. The compound's structure allows for reactions such as the Nazarov cyclization, a process that demonstrates the compound's ability to undergo transformation under specific conditions, leading to complex cyclic structures (Cyriac et al., 2014).

Physical Properties Analysis

The physical properties of cyclobutyl 4-methoxyphenyl ketone, such as solubility and thermal stability, are influenced by its molecular structure. Studies on similar compounds have revealed that the presence of substituents like the 4-methoxyphenyl group can significantly affect these properties, making them crucial for applications in material science and organic synthesis (Balaji & Murugavel, 2011).

Chemical Properties Analysis

The chemical properties of cyclobutyl 4-methoxyphenyl ketone, such as reactivity towards nucleophiles or electrophiles, are central to its applications in organic synthesis. The compound's ability to participate in cycloaddition reactions and its reactivity in the presence of Lewis acids are examples of its versatile chemical behavior (Franck-Neumann et al., 1988).

Scientific Research Applications

  • Pharmaceutical and Nutraceutical Applications : Cyclopropyl phenyl ketone and cyclobutyl phenyl ketone phenylhydrazones are utilized to synthesize phenylcyclopent[b]indoles, which have potential applications in pharmaceuticals and nutraceuticals (Robinson, Khan, & Shaw, 1987).

  • Organic Chemistry : Studies have shown that cyclobutyl groups do not significantly stabilize adjacent carbanion centers, unlike cyclopropyl groups (Güven & Peynircioǧlu, 2002). Moreover, the methoxy group in Cyclobutyl 4-methoxyphenyl ketone acts as a catalyst for proton migrations necessary for cyclization and fragmentation in certain reactions (Cyriac et al., 2014).

  • Synthesis of Spiroannelated Compounds : Cyclobutyl phenyl sulfoxide 2 and (SR)-cyclobutyl p-tolyl sulfoxide (SR)-8 have been found effective for spiroannelation of cyclopentanone, leading to the formation of cyclopentanone (Fitjer, Schlotmann, & Noltemeyer, 1995).

  • Chemical Synthesis and Reactions : Other applications include the synthesis of t-Butyl-1-[(p-phenyl-acetyl)phenyl]cyclobutyl-carbamate, a key intermediate in anti-cancer drugs (Hao, 2011), and the investigation of reactions of cyclobutenes electrophiles with enamines (Franck-Neumann, Miesch, & Barth, 1988).

Safety And Hazards


  • Toxicity : While specific toxicity data may vary, it’s essential to handle this compound with care due to its ketone moiety.

  • Irritant : It may cause skin and eye irritation.

  • Flammability : It is not highly flammable but should be stored away from open flames.


Future Directions

Research on Cyclobutyl 4-methoxyphenyl ketone continues to explore its applications in organic synthesis , medicinal chemistry , and material science . Future studies may focus on optimizing its synthesis, understanding its biological effects, and developing novel derivatives.


properties

IUPAC Name

cyclobutyl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYOOJLCJQTVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550315
Record name Cyclobutyl(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 4-methoxyphenyl ketone

CAS RN

100121-80-0
Record name Cyclobutyl(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of AlCl3 (13.4 g) in nitroethane (25 ml) was added to a solution of cyclobutane carboxylic acid (10.0 g) and anisole (10.8 g) in nitroethane (75 ml) at 10° C. The mixture was stirred for 5 hours at room temperature, was than poured on ice and extracted with MTBE. The organic phase was washed with aqueous sodium hydroxide, water and brine, dried (MgSO4) and concentrated in vacuo. The essentially clean ketone (10.8 g) was used in the next step.
Name
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
25 mL
Type
solvent
Reaction Step One
Name
nitroethane
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Fieldgate, CS James, RJW Byrde… - Pesticide …, 1970 - Wiley Online Library
… 1 -(4-Methoxyphenyl)-l -cyclobutylbut- 1 -ene Prepared from n-propyl bromide (5 ml), magnesium (1.2 g) and cyclobutyl 4-methoxyphenyl ketone (4.75 g), the product was a yellow oil. …
Number of citations: 5 onlinelibrary.wiley.com

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